Estriol-d3 3-O-Sulfate Sodium Salt
Description
Contextualization within Endogenous Steroid Metabolism and Conjugation Pathways
Endogenous steroids, including estrogens, undergo extensive metabolic transformations within the body to regulate their activity and facilitate their excretion. nih.gov These metabolic processes are broadly categorized into Phase I and Phase II reactions. nih.govyoutube.com Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups on the steroid molecule. nih.govyoutube.com Phase II reactions, also known as conjugation reactions, involve the attachment of endogenous molecules to these functional groups, which increases their water solubility and facilitates their elimination from the body. youtube.comyoutube.com
The sulfation of estrogens is a key Phase II conjugation pathway catalyzed by sulfotransferase enzymes (SULTs). youtube.comnih.gov This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the estrogen. In the case of estriol (B74026), sulfation can occur at the 3-hydroxyl position, forming estriol 3-sulfate. This sulfated conjugate is generally considered to be biologically inactive. nih.govwikipedia.org
The reverse reaction, the hydrolysis of the sulfate (B86663) group, is catalyzed by the enzyme steroid sulfatase (STS). nih.govbath.ac.uk This "sulfatase pathway" can regenerate the active estrogen from its sulfated form, providing a local supply of the hormone in various tissues. nih.govfrontiersin.org The balance between the activities of sulfotransferases and steroid sulfatase is crucial in regulating the levels of active estrogens in specific tissues. nih.gov
Significance of Estrogen Sulfates as Bioactive Precursors and Inactivated Forms in Biological Systems
Estrogen sulfates, such as estrone (B1671321) sulfate (E1S) and estriol sulfate, serve a dual role in the body. Primarily, they are considered inactivated forms of estrogens, as the addition of the sulfate group prevents them from binding to and activating estrogen receptors. nih.govwikipedia.org This sulfonation is a protective mechanism that prevents excessive estrogenic activity in tissues. nih.gov
However, estrogen sulfates also function as a significant reservoir of bioactive estrogens. wikipedia.org Circulating levels of estrogen sulfates, particularly estrone sulfate, are considerably higher than those of their unconjugated counterparts and they have a longer half-life. nih.gov These sulfated estrogens can be taken up by cells via specific transporters, such as organic-anion-transporting polypeptides (OATPs). wikipedia.orgnih.gov Once inside the cell, steroid sulfatase can cleave the sulfate group, releasing the active estrogen. nih.govbath.ac.uk This "intracrine" mechanism allows for the local production of active estrogens in target tissues, such as the breast, bone, and endometrium, where they can exert their biological effects. nih.govoup.comoup.com This local conversion of estrogen sulfates is implicated in both normal physiological processes and in the pathophysiology of hormone-dependent conditions like breast cancer. wikipedia.orgnih.gov
Rationale for Utilizing Stable-Isotope Labeled Steroid Conjugates in Quantitative Bioanalysis and Mechanistic Studies
The quantification of steroid hormones and their metabolites in biological samples is essential for diagnosing and understanding various physiological and pathological conditions. nih.govirisotope.com Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for this type of analysis due to their high sensitivity and specificity. nih.govnih.gov
A critical component of accurate quantitative analysis by MS is the use of an appropriate internal standard. nih.gov Stable-isotope labeled (SIL) compounds, such as Estriol-d3 3-O-Sulfate Sodium Salt, are ideal internal standards. medchemexpress.comsigmaaldrich.com These compounds are chemically identical to the analyte of interest but have a slightly higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). irisotope.comnih.gov
The rationale for using SIL standards is multifaceted:
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. nih.gov Since the SIL standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the SIL standard, these effects can be effectively normalized, leading to more accurate quantification. nih.gov
Correction for Sample Preparation Variability: Losses of the analyte can occur during sample extraction and preparation. The SIL standard is added to the sample at the beginning of the workflow and will be lost at the same rate as the analyte. Therefore, the ratio of the analyte to the standard remains constant, correcting for any procedural inconsistencies. sigmaaldrich.com
Improved Precision and Accuracy: The use of SIL standards significantly improves the precision and accuracy of the measurement by minimizing variations arising from both the sample matrix and the analytical process. nih.govnih.gov
Mechanistic Studies: Stable-isotope labeled compounds are also invaluable for tracing the metabolic fate of steroids in vivo and in vitro. nih.gov By administering a deuterated steroid, researchers can follow its conversion to various metabolites using mass spectrometry, providing insights into metabolic pathways and enzyme kinetics without the need for radioactive isotopes. nih.gov
Properties
Molecular Formula |
C₁₈H₂₀D₃NaO₆S |
|---|---|
Molecular Weight |
393.44 |
Synonyms |
(16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol-d3 3-(Hydrogen sulfate) Sodium Salt; (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol-d3, 3-(Hydrogen sulfate) Monosodium Salt; Estriol-d3 3-(Hydrogen sulfate) Monosodium Salt; Estriol-d3 3-(Hydrogen sulfa |
Origin of Product |
United States |
Enzymology and Biochemical Pathways of Estriol Sulfation and Desulfation
Sulfotransferase-Mediated Conjugation of Estriol (B74026)
Sulfation is a major pathway in the metabolism of estrogens, converting them into water-soluble, biologically inactive forms. nih.gov This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.com
Several SULT isoforms are capable of sulfonating estrogens, but SULT1E1, also known as estrogen sulfotransferase, exhibits the highest affinity for these substrates. nih.govoup.comfrontiersin.org SULT1E1 efficiently catalyzes the sulfation of estradiol, estrone (B1671321), and estriol at their 3-hydroxyl group. nih.govmdpi.com While other isoforms like SULT1A1 can also metabolize estrogens, their affinity is significantly lower than that of SULT1E1. oup.comnih.gov SULT1A1 is primarily involved in the sulfation of phenolic compounds and catechol estrogens. nih.govgeneticlifehacks.com SULT2A1 also demonstrates some activity towards estrogens, but to a lesser extent than SULT1A1. oup.com The high affinity of SULT1E1 for estrogens suggests it plays a primary role in regulating their endogenous levels. oup.com
SULT enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a substrate. nih.govnih.gov SULT1E1 displays a high affinity for estrogens, with K_m values in the nanomolar range, indicating its efficiency at physiological concentrations. frontiersin.orgnih.gov This high affinity also leads to substrate inhibition at higher estrogen concentrations. oup.commdpi.com The catalytic efficiency (V_max/K_m) of SULT1E1 for estrogens is notably high. nih.govpnas.org
The expression and activity of SULT1E1 are subject to regulation by various factors, including nuclear receptors. nih.gov For instance, progesterone (B1679170) has been shown to regulate the cyclical expression of SULT1E1 in the endometrium. oup.com This hormonal regulation provides a mechanism for controlling estrogen activity in specific tissues.
Interactive Table: Substrate Specificity of Key Sulfotransferase Isoforms for Estrogens
| Enzyme | Primary Substrates | Affinity for Estriol | Key Characteristics |
| SULT1E1 | Estradiol, Estrone, Estriol | High | Highest affinity for estrogens, exhibits substrate inhibition. oup.comoup.comfrontiersin.org |
| SULT1A1 | Phenolic compounds, Catechol estrogens | Lower | Broader substrate specificity compared to SULT1E1. nih.govoup.comgeneticlifehacks.com |
| SULT2A1 | Hydroxysteroids, DHEA | Low | Plays a lesser role in estrogen sulfation. nih.govoup.com |
SULT enzymes are primarily cytosolic proteins. oup.comwikipedia.org Studies using green fluorescent protein (GFP) tagging have confirmed that SULT1E1 is localized in the cytoplasm. nih.gov This localization is consistent with its role in metabolizing estrogens that have entered the cell. The sulfated estrogens are then more water-soluble and can be readily excreted from the cell. nih.gov While SULT1E1 is expressed in various tissues, including the liver, which is a major site of estrogen metabolism, its expression can vary significantly between tissues and individuals. nih.govnih.gov For example, SULT1E1 is highly expressed in fetal tissues and the placenta. nih.gov In adult tissues, it is found in the liver, small intestine, and hormone-responsive tissues like the endometrium. oup.comnih.gov
Steroid Sulfatase-Mediated Hydrolysis of Estriol 3-O-Sulfate
The reverse reaction, the hydrolysis of estrogen sulfates back to their biologically active form, is catalyzed by the enzyme steroid sulfatase (STS). nih.gov This process is crucial for the local production of active estrogens in peripheral tissues. nih.gov
Steroid sulfatase (EC 3.1.6.2), formerly known as arylsulfatase C, is a key enzyme in the synthesis of active steroids. oup.comwikipedia.org It hydrolyzes various steroid sulfates, including estrone sulfate (B86663), dehydroepiandrosterone (B1670201) sulfate (DHEAS), and, by extension, estriol sulfate, to their unconjugated, active forms. oup.combath.ac.uk STS is a membrane-bound enzyme, primarily located in the endoplasmic reticulum. oup.comwikipedia.org The enzyme is a homodimer and its activity is dependent on a post-translational modification of a specific cysteine residue to a formylglycine, which is essential for its catalytic function. nih.gov The hydrolysis of the sulfate ester bond by STS reactivates the steroid, allowing it to bind to its receptor and exert its biological effects. nih.gov
STS is widely distributed throughout the body, with expression found in various tissues, including the placenta, breast, endometrium, and brain. oup.comnih.govepa.gov Its expression can be regulated by various factors, including hormones. For example, androgens have been shown to induce hepatic STS in rats, and estrogenic regulation has been suggested in the guinea pig uterus. oup.com In human temporal lobe studies, high STS activity and mRNA expression were found in the cerebral neocortex. epa.govresearchgate.net Studies in various rat strains have indicated that testosterone (B1683101) may be a regulator of tissue STS levels. elsevierpure.com The tissue-specific expression of STS allows for the localized control of active steroid hormone concentrations, which is particularly important in postmenopausal women where peripheral tissues are the primary source of estrogens. nih.govnih.gov The balance between SULT and STS activities is therefore a critical determinant of estrogenic action in different tissues. nih.gov
Interplay between Sulfation and Desulfation in Regulating Estriol Bioavailability in vitro and in vivo (Non-Clinical Models)
The balance between sulfation and desulfation is a critical determinant of estriol's bioavailability and, consequently, its biological activity. This interplay has been investigated in various non-clinical models, providing insights into how tissues regulate their exposure to active estrogens.
In vitro studies using cell lines have demonstrated the direct impact of sulfotransferase and sulfatase activities on estriol metabolism. For instance, cells with high expression of estrogen sulfotransferase (SULT1E1) rapidly convert estriol to its inactive sulfated form, thereby reducing its ability to stimulate estrogen receptor-mediated responses. tandfonline.comnih.govnih.gov Conversely, cells expressing high levels of steroid sulfatase (STS) can hydrolyze estriol sulfate, releasing active estriol and potentiating its effects. nih.govoup.com This dynamic process creates a local control mechanism for estrogen signaling.
Non-clinical in vivo models have further elucidated the physiological relevance of this enzymatic balance. Studies in rodents have shown that the tissue-specific expression of SULTs and STS dictates the local concentration of active estrogens. mdpi.com For example, the liver exhibits high levels of SULT1E1 activity, contributing to the systemic inactivation and clearance of estrogens. tandfonline.comnih.gov In contrast, certain target tissues can have higher STS activity, allowing them to locally generate active estrogens from the circulating pool of inactive estrogen sulfates. bioscientifica.comnih.gov
The interplay between these enzymes is not static and can be influenced by various factors. For example, the expression of both SULT1E1 and STS can be modulated by hormones and other signaling molecules, allowing for dynamic regulation of estriol bioavailability in response to physiological changes. tandfonline.com This intricate control mechanism underscores the importance of both sulfation and desulfation in maintaining estrogen homeostasis.
Table 1: Key Enzymes in Estriol Sulfation and Desulfation
| Enzyme Family | Specific Enzyme | Function | Cellular Location | Impact on Estriol |
| Sulfotransferases (SULTs) | Estrogen Sulfotransferase (SULT1E1) | Catalyzes the transfer of a sulfonate group to estriol. | Cytosol | Inactivation |
| Steroid Sulfatases (STS) | Steroid Sulfatase (STS) | Hydrolyzes the sulfate group from estriol sulfate. | Endoplasmic Reticulum | Reactivation |
Table 2: Research Findings on Estriol Sulfation and Desulfation in Non-Clinical Models
| Model System | Key Finding | Implication | Reference |
| Human breast cancer cell lines | High SULT1E1 expression leads to rapid inactivation of estrogens. | Local control of estrogen activity in target tissues. | tandfonline.comnih.govnih.gov |
| Rodent models | Tissue-specific expression of SULTs and STS determines local active estrogen levels. | Systemic clearance versus local activation of estrogens. | mdpi.com |
| Porcine and human uterine tissue | Cyclic variation in estrogen sulfotransferase activity linked to progesterone levels. | Hormonal regulation of estrogen bioavailability. | tandfonline.com |
| Ovariectomized rat model | Transdermal delivery of raloxifene (B1678788) nanoparticles (a SERM) with a permeation enhancer showed therapeutic effectiveness in treating osteoporosis. | Nanotechnology can enhance the delivery and efficacy of compounds that interact with estrogen pathways. | dovepress.com |
| Endometrial cancer cell lines | Differences in the expression of estrogen-metabolizing enzymes, including STS and SULT1E1, affect local estrogen concentrations. | Altered enzyme balance can contribute to hormone-dependent disease pathology. | frontiersin.org |
Advanced Analytical Methodologies for Estriol D3 3 O Sulfate Sodium Salt Quantification and Characterization in Research
Development and Validation of Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays.
Isotope-dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of endogenous steroids, including estriol (B74026) sulfates, due to its superior sensitivity and specificity compared to traditional methods like immunoassays. nih.govuliege.be The development of a robust LC-MS/MS assay involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Validation is performed to ensure the method is accurate, precise, and reliable for its intended research application. A typical validation process assesses linearity, lower limit of quantification (LLOQ), accuracy, precision (intra- and inter-assay), recovery, and matrix effects. For instance, a validated method for various steroid sulfates demonstrated a linear concentration range of 0.2–200 ng/mL, with inter-assay accuracy and intra- and inter-assay precision not exceeding 12%. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Steroid Sulfate (B86663) Assays |
| Linearity (Coefficient of Determination, r²) | > 0.99 | r² > 0.995 for sulfated metabolites nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.2 ng/mL in human urine nih.gov |
| Intra-assay Precision (% CV) | < 15% | < 12% nih.gov |
| Inter-assay Precision (% CV) | < 15% | < 12% nih.gov |
| Accuracy (% Bias or Relative Error) | Within ±15% | Does not exceed 8.6% nih.gov |
| Recovery | Consistent and reproducible | ~91% for target compounds nih.gov |
Strategies for Sample Preparation and Matrix Effect Mitigation in Complex Biological Research Matrices.
The analysis of estriol sulfates in complex biological matrices such as plasma, serum, and urine requires extensive sample preparation to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uliege.bewikipedia.org SPE is widely used for its robustness and ability to concentrate analytes while providing a cleaner extract compared to PPT. wikipedia.org
Matrix effects, the suppression or enhancement of analyte ionization caused by co-eluting endogenous compounds, are a significant challenge in LC-MS/MS. thermofisher.com Several strategies are employed to mitigate these effects:
Effective Sample Cleanup: Techniques like SPE are optimized to selectively remove matrix components that interfere with the analyte of interest. wikipedia.org
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is a crucial step.
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact, although this may compromise sensitivity if the analyte concentration is very low.
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective strategy. A SIL-IS like Estriol-d3 3-O-Sulfate Sodium Salt co-elutes with the analyte and experiences similar matrix effects, allowing for accurate compensation during quantification.
Chromatographic Separation Techniques for Estriol Sulfates and Related Steroid Conjugates.
Achieving chromatographic separation of estriol sulfates from other related steroid conjugates and isomers is critical for accurate quantification. Ultra-High-Performance Liquid Chromatography (UHPLC) is favored for its high resolution and speed. researchgate.net
The choice of stationary phase is vital. While standard reversed-phase C18 columns are widely used, they often fail to resolve structurally similar steroid isomers. thermofisher.comnih.gov More advanced column chemistries have demonstrated superior performance:
Biphenyl Phases: These columns offer unique selectivity for aromatic and moderately polar analytes, like steroids, through π-π interactions. They have shown an increased ability to resolve structural isomers, especially when using methanol-based mobile phases. thermofisher.comthermofisher.com
Porous Graphitic Carbon (PGC) Phases: PGC columns, such as the Hypercarb, provide excellent retention and separation of highly polar and structurally related compounds, including steroid isomers, based on their planar structure. Baseline separation of steroid sulfate isomers that co-elute on C18 columns has been achieved with PGC columns. nih.gov
Mobile phases typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) fluoride (B91410) or formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov
| Chromatographic Parameter | Example Conditions for Steroid Sulfate Separation |
| Column Type | Accucore Biphenyl (2.6 µm), Kinetex C18 (2.6 µm), Porous Graphitic Carbon (Hypercarb) |
| Mobile Phase A | Water with 50 µM Ammonium Fluoride or 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with identical additives |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | Optimized gradient from low to high organic phase over 10-20 minutes |
Role of Deuterated Standards (e.g., this compound) in Achieving Analytical Accuracy and Precision in Research.
The use of deuterated standards is a cornerstone of quantitative mass spectrometry. In isotope-dilution LC-MS/MS, a known amount of a stable isotope-labeled analog of the analyte, such as this compound, is added to the sample at the beginning of the workflow. uliege.be This internal standard (IS) has nearly identical chemical and physical properties to the endogenous (unlabeled) analyte.
The key advantages of this approach are:
Compensation for Sample Loss: The SIL-IS and the analyte behave similarly during all sample preparation steps (extraction, cleanup, evaporation). Any loss of the analyte during this process is mirrored by a proportional loss of the IS, allowing the ratio of analyte to IS to remain constant.
Correction for Matrix Effects: The analyte and the co-eluting SIL-IS experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By measuring the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is effectively cancelled out.
Improved Accuracy and Precision: By correcting for both physical losses and ionization variability, deuterated standards significantly enhance the accuracy and precision of the measurement, which is essential for reliable quantification of low-concentration analytes in complex research matrices. nih.gov
Alternative and Complementary Spectroscopic and Chromatographic Approaches (e.g., GC-MS, UHPSFC-MS/MS) in Steroid Metabolomics Research.
While LC-MS/MS is dominant, other techniques offer complementary capabilities in steroid metabolomics research.
Gas Chromatography-Mass Spectrometry (GC-MS): Historically a gold standard for steroid profiling, GC-MS offers high chromatographic resolution. nih.gov However, its application to steroid sulfates is complex. Sulfated steroids are non-volatile and cannot be directly analyzed by GC-MS. They require a chemical or enzymatic hydrolysis step to cleave the sulfate group, followed by a derivatization step (e.g., silylation) to increase the volatility and thermal stability of the resulting free steroid. mdpi.comeiu.edu These additional steps can be time-consuming and introduce potential variability. nih.gov
Ultra-High-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS): SFC is an orthogonal separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. teledynelabs.com It has emerged as a powerful alternative for steroid analysis, particularly for separating isomers. nih.gov SFC can often resolve isomeric pairs that are challenging to separate even with advanced UHPLC methods. For steroid sulfates, SFC-MS/MS can provide analysis with appropriate selectivity without the need for derivatization, demonstrating its potential to overcome some limitations of both GC-MS and LC-MS. nih.gov
Methodological Considerations for Investigating Isomer-Specific Estriol Sulfates in Complex Mixtures.
Estriol can be sulfated at different positions, leading to isomers such as estriol-3-sulfate, estriol-16-sulfate, and estriol-17-sulfate. ontosight.ai These isomers may have different biological activities and metabolic fates. Differentiating and quantifying them is a significant analytical challenge because they are isobaric (have the same mass) and often have very similar chromatographic properties.
Key methodological considerations include:
High-Resolution Chromatography: Standard C18 columns are typically insufficient for separating estriol sulfate isomers. Specialized stationary phases are required. As mentioned, porous graphitic carbon (PGC) and certain phenyl-based columns have demonstrated success in separating other challenging steroid sulfate isomers and are prime candidates for this application. nih.gov
Orthogonal Separation Techniques: When UHPLC methods fail to provide adequate resolution, UHPSFC can be employed. Its unique separation mechanism, based on polarity and molecular shape in a supercritical fluid medium, often provides the necessary selectivity to resolve closely related isomers. nih.gov
Reference Standards: The unambiguous identification and quantification of each isomer require the availability of certified reference standards for each specific isomer (e.g., pure estriol-3-sulfate, estriol-16-sulfate, etc.). Without these, identification remains tentative, based solely on elution order and fragmentation patterns.
Academic Synthesis Approaches for Deuterated Estriol Sulfates.
The synthesis of this compound for use as an internal standard involves two primary stages: the introduction of deuterium (B1214612) atoms onto the estriol core and the subsequent sulfation at the desired position.
Deuteration of Estriol: The stable deuterium labels (e.g., d3) are typically introduced onto the estriol molecule at positions that are not susceptible to back-exchange under analytical conditions. A common academic approach involves the synthesis of a deuterated precursor. For estrogens, this can be achieved through methods like microwave-assisted synthesis using deuterated reagents or acid/base-catalyzed exchange reactions in deuterated solvents (e.g., NaOD in D₂O) on a suitable precursor steroid. nih.govumsl.edu For example, a precursor like dehydroepiandrosterone (B1670201) (DHEA) could be deuterated before being biochemically or chemically converted to estriol. patsnap.comnih.gov
Sulfation of Deuterated Estriol: Once the deuterated estriol (Estriol-d3) is obtained, the sulfate group must be attached. In biological systems, this is carried out by sulfotransferase enzymes using a sulfate donor. ontosight.ai In a laboratory setting, chemical synthesis is more common. This can be achieved by reacting the deuterated estriol with a sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction must be carefully controlled to achieve regioselectivity, targeting the phenolic 3-hydroxyl group, which is more acidic and reactive than the aliphatic 16- and 17-hydroxyl groups. The final step involves converting the resulting sulfonic acid into its sodium salt.
Biological Activities and Cellular Mechanisms of Estriol Sulfates in Experimental Models
Interactions with Estrogen Receptors (ERα, ERβ) and G-Protein-Coupled Estrogen Receptor (GPER) in in vitro Studies
Sulfated estrogens, including estriol (B74026) 3-O-sulfate, are generally considered biologically inactive precursors. Their high water solubility prevents passive diffusion across cell membranes, and the presence of the sulfate (B86663) group at the 3-position sterically hinders binding to estrogen receptors. The biological activity of these compounds is typically initiated after cellular uptake and enzymatic removal of the sulfate moiety by steroid sulfatase (STS), which converts them into their active, unconjugated forms.
The unconjugated form, estriol (E3), interacts with the classical nuclear estrogen receptors, ERα and ERβ, as well as the G-protein-coupled estrogen receptor (GPER). nih.gov In vitro studies have quantified the binding affinities of estriol for these receptors. Estriol generally shows a higher affinity for ERβ compared to ERα. nih.gov Its affinity for the nuclear receptors is significantly higher than for GPER. For instance, estriol displays a binding affinity for ERα and ERβ in the nanomolar range, whereas its affinity for GPER is in the micromolar range, and it may even act as a low-affinity antagonist at GPER. nih.gov
These interactions with ERα and ERβ, once the estriol sulfate is hydrolyzed to estriol, can trigger genomic signaling pathways. This involves the translocation of the receptor-ligand complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA and regulates the transcription of target genes. nih.gov The activation of GPER, on the other hand, initiates rapid, non-genomic signaling cascades. mdpi.com
Table 1: In Vitro Binding Affinities of Estriol for Estrogen Receptors
| Receptor | Binding Affinity (Kd or IC50) | Reference |
|---|---|---|
| Estrogen Receptor α (ERα) | ~1.4 nM | nih.gov |
| Estrogen Receptor β (ERβ) | ~0.7 nM | nih.gov |
| G-Protein-Coupled Estrogen Receptor (GPER) | >1 µM | nih.gov |
Membrane Transport Dynamics of Sulfated Estrogens
The cellular uptake of sulfated estrogens is a critical step for their subsequent metabolic activation. This process is not passive but is mediated by specific transporter proteins.
Research has identified two major families of transporters responsible for the uptake of sulfated steroids: the Organic Anion Transporting Polypeptides (OATPs, encoded by SLCO genes) and the Sodium-dependent Organic Anion Transporter (SOAT, encoded by the SLC10A6 gene). researchgate.net
OATPs are a superfamily of transporters that mediate the sodium-independent uptake of a wide range of compounds, including bile acids, thyroid hormones, and various drugs. Several OATP isoforms, such as OATP1A2, OATP1B1, OATP1B3, and OATP2B1, have been shown to transport estrone-3-sulfate (E1S), a structurally similar sulfated estrogen. nih.gov The expression of these transporters varies between tissues, which contributes to the tissue-specific uptake of sulfated estrogens. For example, OATPs are expressed in the liver, intestine, and at the blood-brain barrier. nih.gov
SOAT (SLC10A6) is a high-affinity, sodium-dependent transporter that is highly specific for 3'- and 17'-monosulfated steroids, including dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone-3-sulfate. researchgate.netnih.gov Unlike OATPs, it does not transport unconjugated steroids or steroid glucuronides. The transport activity of SOAT is dependent on an inwardly directed sodium gradient. SOAT is expressed in various tissues, including the testes, placenta, and certain hormone-responsive cancers, where it is believed to play a key role in supplying precursor steroids for local hormone production. researchgate.net
Kinetic studies in cellular models, often using cells engineered to overexpress specific transporters, have been crucial in characterizing the transport of sulfated estrogens. While specific kinetic data for estriol-3-O-sulfate are limited, studies on the closely related estrone-3-sulfate (E1S) provide valuable insights into the efficiency and affinity of these transport systems.
For instance, studies with OATP1B1 have reported Michaelis-Menten constant (Km) values for E1S transport in the low micromolar range, indicating a high affinity. researchgate.net Similarly, the transport of E1S by SOAT has been shown to be a high-affinity process. researchgate.net The substrate specificity of SOAT is quite narrow, favoring monosulfated steroids with a planar steroid backbone. nih.gov It recognizes steroids with a sulfate group at either the 3' or 17' position but does not transport di-sulfated steroids like 17β-estradiol-3,17-disulfate. nih.gov Given the structural similarity, it is highly probable that estriol 3-O-sulfate is also a substrate for these transporters.
Table 2: Kinetic Parameters for the Transport of Sulfated Estrogens by OATPs and SOAT
| Transporter | Substrate | Cell Model | Km (µM) | Reference |
|---|---|---|---|---|
| OATP1B1 | Estrone-3-sulfate | HEK293 | ~4.7 | researchgate.net |
| OATP1B3 | Estrone-3-sulfate | HEK293 | ~2.9 | researchgate.net |
| SOAT (SLC10A6) | Estrone-3-sulfate | HEK293 | Not specified, but high affinity | researchgate.netnih.gov |
Modulation of Intracellular Signaling Pathways by Estriol Sulfates and their Unconjugated Metabolites in Cell Cultures
The modulation of intracellular signaling pathways by estriol sulfate is an indirect process, contingent upon its conversion to unconjugated estriol. Once inside the cell, estriol can activate a variety of signaling cascades through both genomic and non-genomic mechanisms.
The genomic pathway, mediated by nuclear ERα and ERβ, leads to changes in gene expression that can affect cell proliferation, differentiation, and function. nih.gov Non-genomic signaling, often initiated by membrane-associated estrogen receptors including GPER and a subpopulation of nuclear ERs located at the plasma membrane, involves the rapid activation of various kinase cascades. mdpi.comnih.gov These include the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K/Akt) pathway. frontiersin.org
For example, studies have shown that 17β-estradiol can rapidly increase intracellular calcium levels and activate these kinase pathways, effects that are often mediated by ERβ or GPER. mdpi.comnih.gov These signaling cascades can, in turn, influence a wide range of cellular processes, including cell survival, migration, and regulation of neurotransmitter systems. nih.gov Therefore, estriol sulfate serves as a circulating reservoir that, upon entering target cells and being de-sulfated, provides the active ligand, estriol, to engage these critical intracellular signaling networks.
Estriol Sulfate Metabolism in Organ-Specific Research Models (e.g., Liver, Brain, Reproductive Tissues – Animal Studies)
The metabolism of estriol sulfate varies depending on the organ, primarily due to the differential expression of uptake transporters (OATPs, SOAT) and the activating enzyme, steroid sulfatase (STS).
Liver: The liver is a major site of steroid metabolism. Animal studies have shown that the liver expresses various OATP isoforms, facilitating the efficient uptake of sulfated estrogens from the circulation. nih.gov Once inside hepatocytes, estriol sulfate can be hydrolyzed by STS to estriol. Estriol itself can undergo further metabolism, including glucuronidation, to facilitate its excretion. Studies in female rats have demonstrated that estriol can have significant metabolic effects on the liver, influencing glucose production, glycolysis, and ketogenesis. nih.gov
Brain: The brain is also a target for estrogens, which have important neuroprotective and regulatory functions. The expression of OATPs at the blood-brain barrier allows for the transport of sulfated estrogens into the central nervous system. Within the brain, local STS activity can convert estriol sulfate to active estriol, allowing it to exert its effects on neuronal cells. This local production of active estrogens is a key aspect of neuro-endocrinology.
Reproductive Tissues: In hormone-dependent reproductive tissues, such as the uterus and mammary gland, the uptake and de-sulfation of estriol sulfate are critical for local estrogenic action. Animal studies in guinea pigs have shown that both estriol and estriol sulfate can induce a significant uterotrophic effect, indicating that estriol sulfate acts as a potent hormonal precursor in these tissues. mdpi.com The expression of transporters like OATPs and SOAT in breast cancer cells allows for the accumulation of sulfated estrogens, which are then converted to active estrogens by STS, promoting tumor growth. nih.gov
Comparative Biological Activity of Estriol-d3 3-O-Sulfate vs. Non-Deuterated Analogs in Research Settings
Specific research studies directly comparing the biological activity of Estriol-d3 3-O-Sulfate and its non-deuterated counterpart are not widely available in published literature. However, the role of deuteration in pharmacology and research provides a clear understanding of its purpose.
Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium creates a heavier, and stronger, carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This is known as the kinetic isotope effect.
In a research context, Estriol-d3 3-O-Sulfate Sodium Salt is primarily utilized as a heavy-labeled internal standard for analytical quantification using mass spectrometry. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to a biological sample (e.g., plasma, tissue homogenate). Because the deuterated analog is chemically identical to the non-deuterated (endogenous) compound, it behaves similarly during sample extraction and chromatographic separation. However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the non-deuterated estriol sulfate in the sample.
Estriol D3 3 O Sulfate Sodium Salt As a Research Probe and Metabolic Tracer
Applications in Metabolic Flux Analysis and Pathway Elucidation Studies
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, and Estriol-d3 3-O-Sulfate Sodium Salt is no exception. In metabolic flux analysis, this deuterated compound is instrumental as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The use of isotope-labeled compounds is crucial for confirming the formation of known metabolites and identifying previously uncharacterized ones. nih.gov By introducing a known quantity of the labeled compound into a biological sample, researchers can accurately quantify the endogenous levels of its non-labeled counterpart, correcting for variations in sample preparation and instrument response. This technique is pivotal for elucidating the intricate pathways of estrogen metabolism.
The detection of closely eluting deuterated peaks in LC-MS/MS allows for the confident identification and structural elucidation of various estrogen metabolites. nih.gov This approach helps to overcome the challenges posed by interferences from the biological matrix, which can complicate the identification of metabolites. nih.gov The use of isotopic labeling is essential for confirming metabolite and adduct structures and removing endogenous interferences. nih.gov
| Application Area | Technique | Role of this compound | Research Focus |
| Metabolic Flux Analysis | LC-MS/MS | Internal Standard | Quantifying estrogen metabolite concentrations |
| Pathway Elucidation | LC-MS/MS | Tracer | Identifying and confirming metabolic pathways |
Utility in Pharmacokinetic and Pharmacodynamic Investigations in Animal Models (Focus on Disposition and Metabolic Fate)
While direct studies specifying the use of this compound in animal pharmacokinetic investigations are not prevalent in the public domain, the principles of its application can be inferred from studies on similar compounds. Deuterated compounds are frequently employed as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and endogenous substances.
In animal models, administering this compound would enable researchers to distinguish the administered compound and its metabolites from the endogenous pool of estrogens. This is crucial for accurately determining pharmacokinetic parameters such as clearance, volume of distribution, and half-life. The main urinary metabolites of exogenously administered estriol (B74026) in baboons, which closely resemble human metabolism, include estriol 16α-glucuronide, estriol 3-glucuronide, estriol 3-sulfate, and estriol 3-sulfate 16α-glucuronide. wikipedia.org
| Pharmacokinetic Parameter | Method of Investigation | Role of Deuterated Tracer | Expected Outcome |
| Absorption | LC-MS/MS analysis of plasma | Differentiating exogenous from endogenous estriol sulfate (B86663) | Bioavailability determination |
| Distribution | Tissue sample analysis | Tracking the compound's localization in various organs | Understanding tissue-specific accumulation |
| Metabolism | Analysis of plasma, urine, and feces | Identifying deuterated metabolites | Characterizing metabolic pathways and rates |
| Excretion | Quantification in urine and feces | Measuring the rate and route of elimination | Determining clearance and half-life |
Enzymatic Reaction Monitoring and Inhibitor Screening in vitro Assays
Estrogen sulfates, such as estrone (B1671321) sulfate, serve as crucial substrates for the enzyme steroid sulfatase (STS), which is involved in the production of active estrogens. medchemexpress.comnih.govnih.gov High levels of STS activity are associated with hormone-dependent cancers. nih.gov Consequently, the development of STS inhibitors is a significant area of therapeutic research. nih.govclemson.edu
This compound can be a valuable tool in in vitro assays for monitoring STS activity and for screening potential inhibitors. In such assays, the deuterated sulfate is used as a substrate for the enzyme. The enzymatic reaction, the hydrolysis of the sulfate group, can be monitored by quantifying the formation of the deuterated estriol product using LC-MS/MS. The stable isotope label provides a clear and specific signal, minimizing interference from other components in the assay mixture. This approach allows for a sensitive and accurate measurement of enzyme kinetics and inhibition.
| Assay Type | Role of this compound | Detection Method | Application |
| Enzymatic Reaction Monitoring | Substrate | LC-MS/MS | Studying steroid sulfatase kinetics |
| Inhibitor Screening | Substrate | LC-MS/MS | Identifying and characterizing potential STS inhibitors |
Role in Understanding Endogenous Estrogen Homeostasis in Experimental Systems
Maintaining estrogen homeostasis is vital for numerous physiological processes, and disruptions can lead to various pathologies. Stable isotope dilution LC-MS/MS has become the gold standard for the accurate measurement of estrogens and their metabolites in biological fluids. nih.gov This high selectivity and sensitivity are critical for accurately analyzing the low concentrations of these hormones, particularly in men and postmenopausal women. nih.gov
In experimental systems designed to study estrogen homeostasis, this compound is an ideal internal standard. Its chemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction and analysis, thus providing reliable quantification. By enabling precise measurement of estriol sulfate levels, this tool helps researchers understand the dynamics of estrogen sulfation and desulfation, key processes in regulating the bioavailability of active estrogens.
| Research Area | Experimental System | Function of this compound | Key Insights |
| Estrogen Metabolism | In vitro cell cultures | Internal Standard | Quantifying rates of estrogen sulfation and desulfation |
| Hormonal Regulation | Animal models | Internal Standard | Measuring changes in estriol sulfate levels in response to stimuli |
Use in Investigating Environmental Estrogen Exposure and Metabolism in Non-Human Samples
Estrogenic compounds are recognized as significant environmental contaminants that can disrupt the endocrine systems of wildlife. nih.gov Accurate monitoring of these compounds in environmental samples, such as water and sediment, is crucial for assessing ecological risk. Analytical methods for environmental estrogens often face challenges due to the complexity of the matrices and the very low concentrations of the analytes. nih.gov
The use of deuterated surrogate standards, such as this compound, is highly recommended for the analysis of estrogens in environmental matrices. mst.dk These internal standards are added to the sample before extraction and analysis to correct for losses during sample preparation and for matrix effects in the analytical instrument. This ensures the accuracy and reliability of the quantification of environmental estrogens. Advanced analytical techniques like GC-MS/MS and LC-MS/MS, which offer high sensitivity and selectivity, are the most suitable methods for this purpose. mst.dk
| Sample Type | Analytical Challenge | Role of Deuterated Standard | Benefit |
| Wastewater | Matrix interference | Internal Standard | Accurate quantification despite complex sample composition |
| River Water | Low analyte concentration | Internal Standard | Reliable measurement at trace levels |
| Sediment | Extraction inefficiency | Internal Standard | Correction for analyte loss during sample preparation |
Advanced Research Perspectives and Methodological Innovations in Estriol Sulfate Research
Integration of Estriol (B74026) Sulfate (B86663) Analysis with Systems Biology Approaches
The confluence of estriol sulfate analysis with systems biology disciplines like steroidomics and metabolomics is providing a more holistic view of its physiological and pathological significance.
Steroidomics: This branch of metabolomics focuses on the global, comprehensive analysis of steroids in biological systems. By incorporating estriol sulfate into steroidomics panels, researchers can simultaneously quantify a broad spectrum of steroid hormones and their metabolites. This integrated approach allows for the detailed mapping of steroid metabolic pathways and the identification of previously unknown interactions and regulatory networks. For instance, analyzing the complete steroid profile, including estriol sulfate, can provide valuable insights into the hormonal milieu in conditions such as pregnancy and hormone-dependent cancers.
Metabolomics: Broader than steroidomics, metabolomics aims to identify and quantify all small-molecule metabolites within a biological sample. The inclusion of estriol sulfate in metabolomic studies enables the exploration of its relationship with other metabolic pathways. For example, recent research has utilized metabolomics to investigate how estrogen treatment, which influences estriol sulfate levels, can affect metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway in endometrial tissues of infertility patients. nih.gov This approach helps to elucidate the systemic effects of fluctuations in estriol sulfate concentrations.
The integration of these "omics" technologies generates large and complex datasets. The subsequent bioinformatic analysis of this data is crucial for identifying correlations between estriol sulfate levels and specific physiological states or disease outcomes, thereby revealing its broader biological context.
Computational Modeling and Molecular Dynamics Simulations of Estriol Sulfate Enzyme-Substrate and Receptor Interactions
Computational methods are becoming indispensable tools for investigating the molecular interactions of estriol sulfate at an atomic level.
Receptor Interactions: While estriol sulfate itself is generally considered biologically inactive, understanding its potential interactions with various receptors is an area of active investigation. Computational docking and MD simulations can predict the binding affinity and mode of interaction of estriol sulfate with nuclear receptors, such as the estrogen receptors (ERα and ERβ), and other potential binding partners. nih.govresearchgate.netresearchgate.net These in silico approaches can help to screen for potential off-target effects and guide experimental studies to validate these interactions. By simulating these interactions, researchers can gain a deeper understanding of the structural basis for ligand recognition and the potential for estriol sulfate to modulate receptor activity under certain conditions. dovepress.com
Development of Novel Biosensors and Microfluidic Platforms for Estriol Sulfate Detection in Research Applications
The demand for rapid, sensitive, and high-throughput methods for estriol sulfate detection has spurred the development of innovative analytical platforms.
Novel Biosensors: Researchers are actively developing novel biosensors for the detection of estrogens and their metabolites. researchgate.net Fluorescence Resonance Energy Transfer (FRET)-based biosensors, for example, have been created to detect estrogen receptor ligands, and this technology could potentially be adapted for the specific detection of estriol sulfate. nih.gov These biosensors often utilize biological recognition elements, such as antibodies or engineered proteins, coupled with a transducer that converts the binding event into a measurable signal. Another promising approach involves the use of bioluminescence resonance energy transfer (BRET)-based biosensors, which have been developed to screen for chemicals that affect estrogen receptor dimerization. nih.gov The development of highly specific and sensitive biosensors for estriol sulfate would enable real-time monitoring of its concentration in various biological fluids, providing valuable data for research applications.
Microfluidic Platforms: Microfluidics technology offers significant advantages for steroid analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govmdpi.comfrontiersin.org Microfluidic devices, or "labs-on-a-chip," can integrate sample preparation, separation, and detection steps into a single, automated platform. rsc.orgyoutube.com For instance, coupling microfluidic chromatography with tandem mass spectrometry (LC-MS/MS) has been shown to provide highly specific and sensitive quantification of steroids in complex biological matrices like serum. nih.gov The application of such microfluidic systems to estriol sulfate analysis could revolutionize its measurement in research settings, enabling more efficient and cost-effective studies. frontiersin.org
Future Directions in Characterizing Estriol Sulfate-Mediated Biological Processes
While estriol sulfate is primarily known as a water-soluble excretion product of estriol, future research is poised to uncover more nuanced biological roles. wikipedia.org
A key area of future investigation will be to delineate the precise mechanisms by which estriol sulfate may influence cellular processes, either directly or through its conversion to estriol. ontosight.ai Although generally considered inactive, the high circulating concentrations of estriol sulfate during pregnancy suggest it may serve as a reservoir for the local production of active estriol in specific tissues. wikipedia.orgnih.gov Further research is needed to identify the tissues and cell types that express the necessary enzymes, like steroid sulfatase, to convert estriol sulfate back to its active form. nih.gov
Moreover, the potential for estriol sulfate to interact with other signaling pathways beyond the classical estrogen receptors warrants further exploration. mdpi.com Systems biology approaches will be instrumental in identifying these novel interactions and understanding their physiological relevance. mdpi.com The development of more advanced analytical tools will also be critical for accurately measuring local concentrations of estriol sulfate and its metabolites within specific tissue microenvironments. nih.gov A systematic review of the impact of vaginal estriol on serum hormone levels has shown that while there can be a transient increase in serum estriol, long-term changes in other sex hormones are not clinically relevant, supporting the safety of local applications. tandfonline.comnih.gov However, the local effects within tissues remain an important area for future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
